molecular formula C20H28N4O B12511659 Tergurid; Terguride; trans-Dihydrolisuride

Tergurid; Terguride; trans-Dihydrolisuride

Cat. No.: B12511659
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-UHFFFAOYSA-N
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Description

Tergurid, also known as Terguride or trans-Dihydrolisuride, is a compound belonging to the ergoline family. It is a serotonin receptor antagonist and dopamine receptor agonist. Tergurid is primarily used as a prolactin inhibitor in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tergurid involves the Hofmann rearrangement of isolysergic acid amide using lead tetraacetate to produce an isocyanate intermediate. This intermediate is then condensed with diethylamine to form the desired diethylurea. The final product is obtained through hydrogenation in the presence of Raney nickel .

Industrial Production Methods

Industrial production of Tergurid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to separate the desired product from its epimers .

Chemical Reactions Analysis

Types of Reactions

Tergurid undergoes various chemical reactions, including:

    Oxidation: Tergurid can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives.

    Substitution: Tergurid can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various dihydro derivatives and substituted urea compounds. These products have different pharmacological properties and can be used in various research applications .

Scientific Research Applications

Tergurid has a wide range of scientific research applications, including:

Mechanism of Action

Tergurid exerts its effects by acting as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors. By binding to these receptors, Tergurid modulates the release of neurotransmitters, leading to its therapeutic effects. The compound’s ability to inhibit serotonin-induced proliferation of pulmonary artery smooth muscle cells makes it a potential treatment for pulmonary arterial hypertension .

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another ergoline derivative used as a prolactin inhibitor.

    Cabergoline: A dopamine receptor agonist used in the treatment of hyperprolactinemia.

    Lisuride: A dopamine receptor agonist with similar pharmacological properties.

Uniqueness of Tergurid

Tergurid is unique due to its dual action as a serotonin receptor antagonist and dopamine receptor agonist. This dual action allows it to be effective in treating conditions like hyperprolactinemia and pulmonary arterial hypertension, where modulation of both serotonin and dopamine pathways is beneficial .

Properties

IUPAC Name

1,1-diethyl-3-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860548
Record name N,N-Diethyl-N'-(6-methylergolin-8-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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